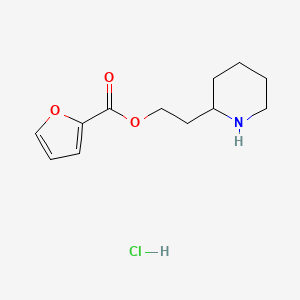

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride

Description

BenchChem offers high-quality 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-2-ylethyl furan-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c14-12(11-5-3-8-15-11)16-9-6-10-4-1-2-7-13-10;/h3,5,8,10,13H,1-2,4,6-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTMBEKHWYUYTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C2=CC=CO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219949-55-9 |

Source

|

| Record name | 2-Furancarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Piperidinyl)ethyl 2-furoate Hydrochloride

Foreword: The Imperative of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a promising lead compound to a clinically effective therapeutic is paved with rigorous evaluation, a significant portion of which is dedicated to understanding its fundamental physicochemical properties. These characteristics are the bedrock upon which a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is built.[1][2][[“]] A comprehensive grasp of properties such as solubility, melting point, and ionization constant (pKa) is not merely an academic exercise; it is a critical predictive tool that informs formulation strategies, anticipates biopharmaceutical behavior, and ultimately de-risks the costly and lengthy process of drug development.[4][5]

This technical guide is dedicated to a thorough exploration of the core physicochemical properties of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a comprehensive roadmap for its characterization. We will delve into the established, field-proven methodologies for determining these crucial parameters, drawing upon data from structurally related molecules to provide context and predictive insights. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the scientific rationale that underpins them.

Molecular Structure and Its Implications

2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is a molecule that marries a heterocyclic amine with an aromatic ester. This unique combination of functional groups dictates its physicochemical behavior. The piperidine ring, a saturated heterocycle, provides a basic nitrogen atom, making the molecule amenable to salt formation, in this case with hydrochloric acid. The 2-furoate moiety introduces an aromatic system and an ester linkage, contributing to the molecule's lipophilicity and potential for hydrolysis. The hydrochloride salt form is often employed to enhance aqueous solubility and stability.[6][7]

Table 1: Predicted Physicochemical Properties of 2-(2-Piperidinyl)ethyl 2-furoate

| Property | Predicted Value | Implication |

| Molecular Formula | C₁₂H₁₈ClNO₃ | Foundational for all other calculations. |

| Molecular Weight | 259.73 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.0 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |

Note: Predicted values are computationally derived and require experimental verification.

Melting Point Determination: A Gateway to Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, whereas impurities typically lead to a depressed and broader melting range. For pharmaceutical salts, the melting point also offers insights into the strength of the crystal lattice and can be an early indicator of potential solid-state stability issues.[8][9]

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a powdered solid.[10][11][12]

Methodology:

-

Sample Preparation: A small amount of finely powdered 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.

-

Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate (10-20 °C/minute) to establish an approximate melting range.[13]

-

Slow and Precise Heating: For an accurate measurement, a fresh sample is heated to a temperature approximately 10-15 °C below the anticipated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]

-

Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate determination.

-

Dry Sample: Moisture can act as an impurity and depress the melting point.

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount physicochemical property for any orally administered drug, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4][14] The hydrochloride salt form of 2-(2-Piperidinyl)ethyl 2-furoate is intended to improve its aqueous solubility compared to the free base. However, the solubility of amine hydrochloride salts can be pH-dependent and susceptible to the common ion effect, particularly in the chloride-rich environment of the stomach.[7][15]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[16]

Methodology:

-

Sample Preparation: An excess of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is added to a series of vials containing buffers of different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: The remaining solid material should be analyzed (e.g., by PXRD) to ensure that no phase transformation has occurred during the experiment.

Causality Behind Experimental Choices:

-

Use of Buffers: To maintain a constant pH and assess the pH-solubility profile.

-

Extended Equilibration Time: Ensures that the system has reached thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent.

-

Analytical Quantification: Provides a precise measurement of the dissolved solute.

Ionization Constant (pKa): Understanding the Charge State

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms.[17] For a molecule with a basic nitrogen in the piperidine ring, the pKa will govern its degree of ionization at different physiological pH values. This is critical as the charge state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.[17][18][19]

Methodology:

-

Sample Preparation: A precise amount of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is dissolved in deionized water or a co-solvent system to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.

Causality Behind Experimental Choices:

-

Standardized Titrant: Ensures accurate determination of the equivalence point.

-

Calibrated pH Meter: Essential for accurate pH measurements.

-

Inert Atmosphere: For samples susceptible to oxidation or reaction with atmospheric CO₂, the titration should be performed under an inert gas like nitrogen.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride, ¹H and ¹³C NMR would be essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the furan ring, the ethyl linker, and the piperidine ring. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms. For example, the protons on the furoate ring are expected in the aromatic region (around 6.5-8.0 ppm).[20][21]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the furan and piperidine rings.[22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]

-

Expected Absorptions: For 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride, characteristic IR absorption bands would be expected for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, C-H stretching of the aliphatic and aromatic components, and N-H stretching of the protonated amine in the piperidine ring as a broad band.[24][25][26]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the molecular ion of the free base [M+H]⁺. Fragmentation patterns could involve the cleavage of the ester linkage and fragmentation of the piperidine ring.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key physicochemical property determinations.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. consensus.app [consensus.app]

- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. pharmtech.com [pharmtech.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. thinksrs.com [thinksrs.com]

- 12. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 21. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 24. spectrabase.com [spectrabase.com]

- 25. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 26. Ethyl 2-furoate(614-99-3) IR Spectrum [m.chemicalbook.com]

molecular weight and chemical formula of 2-(2-Piperidinyl)ethyl 2-furoate HCl

Technical Monograph: Physicochemical Profiling and Synthesis of 2-(2-Piperidinyl)ethyl 2-furoate HCl

Executive Summary & Chemical Identity

This technical guide details the physicochemical properties and synthesis of 2-(2-Piperidinyl)ethyl 2-furoate Hydrochloride , a heterocyclic ester derivative often utilized in medicinal chemistry as a structural scaffold for muscarinic antagonists or local anesthetic analogs.[1] The compound features a furan ring linked via an ester bond to a piperidine-ethyl chain, combining an aromatic hetero-system with a secondary amine.[1]

Physicochemical Data Profile

The following data is derived from stoichiometric calculation and structural analysis of the HCl salt form.

| Property | Value | Notes |

| IUPAC Name | 2-(Piperidin-2-yl)ethyl furan-2-carboxylate hydrochloride | Systematic nomenclature |

| Chemical Formula | C₁₂H₁₈ClNO₃ | HCl Salt Form |

| Free Base Formula | C₁₂H₁₇NO₃ | Pre-salting |

| Molecular Weight | 259.73 g/mol | HCl Salt (Average Mass) |

| Exact Mass | 259.0975 Da | Monoisotopic (Cl³⁵) |

| Cation Mass | 223.1208 Da | [M+H]⁺ (Free Base) |

| Solubility | Soluble in Water, Methanol, DMSO | Polar ionic salt |

| pKa (Predicted) | ~9.8 (Piperidine Nitrogen) | Secondary amine protonation |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

Structural Analysis & Retrosynthetic Strategy

To synthesize this molecule with high purity, we employ a convergent strategy. The structure dissects into two primary synthons: the 2-furoyl moiety (electrophile) and the 2-piperidineethanol moiety (nucleophile).[1]

Strategic Rationale: Direct Fischer esterification is often low-yielding for amino-alcohols due to competitive protonation of the amine.[1] Therefore, we utilize an Acyl Chloride Activation pathway. This method ensures rapid esterification while managing the amine functionality via in-situ protonation or protection strategies if necessary (though the HCl salt target allows for direct handling).[1]

Synthesis Pathway Diagram (DOT)

Figure 1: Convergent synthesis pathway utilizing acyl chloride activation for optimal yield.

Detailed Experimental Protocol

Safety Precaution: Thionyl chloride is corrosive and releases HCl/SO₂ gas.[2] Perform all steps in a fume hood.

Step 1: Activation of 2-Furoic Acid

-

Charge: In a dry round-bottom flask, dissolve 2-furoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (2-3 drops).

-

Reflux: Heat to reflux for 2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield crude 2-furoyl chloride (yellow oil).[1][2] Use immediately.

Step 2: Esterification

-

Preparation: Dissolve 2-piperidineethanol (1.0 eq) in anhydrous DCM containing Triethylamine (Et₃N, 2.5 eq) to scavenge HCl.

-

Addition: Cool the amine solution to 0°C. Add the prepared 2-furoyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup:

Step 3: Salt Formation (The Target)

-

Dissolution: Dissolve the Free Base oil in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

-

Acidification: Cool to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise until pH < 3.

-

Precipitation: A white solid will precipitate.[2] Stir for 30 minutes.

-

Isolation: Filter the solid under nitrogen atmosphere (hygroscopic). Wash with cold ether.[2]

-

Drying: Dry under high vacuum at 40°C for 6 hours.

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must undergo the following validation workflow.

Analytical Logic Diagram (DOT)

Figure 2: Quality control workflow ensuring structural identity and purity.

Expected Analytical Signals

-

Mass Spectrometry (ESI+): The salt dissociates in solution.[2]

-

Observed Peak: m/z 224.13 [M+H]⁺ (Base peak).

-

-

¹H NMR (400 MHz, D₂O):

-

Elemental Analysis (Calc.[2] for C₁₂H₁₈ClNO₃):

-

C: 55.49%, H: 6.98%, N: 5.39%.

-

Handling and Stability

-

Hygroscopicity: Piperidine HCl salts are typically hygroscopic.[2] Store in a desiccator.

-

Hydrolysis: Ester bonds are susceptible to hydrolysis in strong aqueous acid or base.[2] Store the solid at -20°C for long-term stability.

-

Solubility: Dissolve in water or saline for biological assays; use DMSO for stock solutions.[2]

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Acid Chloride esterification).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic grounding for nucleophilic acyl substitution).

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Ethyl 2-furoate. (Fragment data verification).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Piperidineethanol. (Fragment data verification).

Sources

A Technical Guide to the Pharmacological Investigation of 2-(2-Piperidinyl)ethyl 2-furoate: A Structurally-Informed Mechanistic Hypothesis and Validation Workflow

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Structure to Hypothesis

In the landscape of drug discovery, novel chemical entities (NCEs) present both a challenge and an opportunity. The compound 2-(2-Piperidinyl)ethyl 2-furoate is one such entity, for which the public domain holds no established pharmacological mechanism. This guide, therefore, deviates from a retrospective summary of known data. Instead, it presents a proactive, structurally-driven framework for its complete pharmacological characterization. We will dissect the molecule into its core pharmacophores, propose a primary mechanistic hypothesis based on established principles of medicinal chemistry, and lay out a comprehensive, multi-tiered experimental workflow to rigorously test this hypothesis. This document is designed to serve as a strategic roadmap for any research team tasked with elucidating the mechanism of action for this or structurally similar NCEs.

The structure of 2-(2-Piperidinyl)ethyl 2-furoate is a composite of two key moieties: a piperidine ring and a 2-furoate ester.

-

The Piperidine Scaffold : The piperidine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with numerous receptors.[3] Compounds containing a (piperidinyl)ethyl moiety have shown affinity for various targets, including sigma (σ) receptors, adrenergic receptors, and serotonin (5-HT) receptors.[4][5]

-

The 2-Furoate Ester : The 2-furoate group is the ester of 2-furoic acid. In pharmaceuticals, ester groups are frequently employed as a prodrug strategy.[6] This approach can enhance lipophilicity, improve membrane permeability, and increase metabolic stability, ultimately facilitating the delivery of the active compound to its target site.[7] The ester bond is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent alcohol and the furoate moiety. Famous examples include the anti-parasitic agent diloxanide furoate and the potent anti-inflammatory corticosteroid mometasone furoate.[7][8]

Based on this structural analysis, our central hypothesis is as follows:

Primary Hypothesis: 2-(2-Piperidinyl)ethyl 2-furoate is a prodrug designed for CNS activity. Its primary mechanism involves systemic or CNS-localized hydrolysis of the ester bond to release the active metabolite, 2-(2-Piperidinyl)ethanol. This metabolite is predicted to act as a ligand, likely an agonist or antagonist, for a specific CNS target such as the σ1 receptor, which is known to bind piperidine-based ligands and modulate a wide range of neurological processes.[2][4]

This guide outlines the logical progression of experiments required to systematically validate or refute this hypothesis.

Part 1: The Investigative Workflow: A Multi-Phased Approach

A robust investigation into a novel compound's mechanism of action requires a phased approach, moving from computational predictions to definitive in vivo effects. This ensures that resource-intensive experiments are built upon a solid foundation of preliminary data.

Figure 1: A phased workflow for elucidating the pharmacological mechanism of 2-(2-Piperidinyl)ethyl 2-furoate.

Part 2: Phase 1 - Foundational Screening and Prodrug Validation

The initial phase aims to identify the most probable molecular targets and to test the core tenet of our hypothesis: that the compound functions as a prodrug.

In Silico Target Prediction via Molecular Docking

Before committing to expensive wet-lab screening, molecular docking provides a cost-effective method to predict the binding affinity of the hypothesized active metabolite, 2-(2-Piperidinyl)ethanol, against a panel of high-probability CNS receptors.

Protocol 1: Molecular Docking of 2-(2-Piperidinyl)ethanol

-

Ligand Preparation:

-

Generate the 3D structure of 2-(2-Piperidinyl)ethanol using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Obtain crystal structures of relevant human CNS targets from the Protein Data Bank (PDB). Prioritize targets known to bind piperidine ligands, such as the σ1 receptor (e.g., PDB ID: 5HK1), dopamine D2 receptor, and 5-HT2A receptor.

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.

-

Perform the docking simulation using software like AutoDock Vina.[9] Generate at least 10 binding poses.

-

-

Analysis:

-

Rank the results based on the predicted binding affinity (kcal/mol).

-

Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with amino acid residues in the binding pocket.

-

Table 1: Hypothetical Docking Results for 2-(2-Piperidinyl)ethanol

| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 (σ1) Receptor | 5HK1 | -9.1 | Glu172 (H-bond), Tyr103 (π-π stacking) |

| Dopamine D2 Receptor | 6CM4 | -7.8 | Asp114 (salt bridge), Ser193 (H-bond) |

| 5-HT2A Receptor | 6A93 | -7.5 | Asp155 (salt bridge), Phe339 (hydrophobic) |

| Alpha-1B Adrenergic | 7B6W | -7.2 | Asp106 (salt bridge), Phe308 (hydrophobic) |

Rationale: The results in Table 1 would prioritize the σ1 receptor for subsequent experimental validation due to its significantly higher predicted binding affinity.

In Vitro Validation of the Prodrug Hypothesis

This experiment is critical to determine if the ester bond of 2-(2-Piperidinyl)ethyl 2-furoate is labile in a biological matrix, a prerequisite for its function as a prodrug.

Protocol 2: In Vitro Metabolic Stability Assay

-

Preparation:

-

Prepare stock solutions of the test compound (10 mM in DMSO).

-

Thaw pooled human plasma and liver microsomes (S9 fraction) on ice.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

-

Incubation:

-

In separate microcentrifuge tubes, pre-warm plasma and microsomes (supplemented with NADPH as a cofactor for microsomal enzymes) to 37°C.

-

Initiate the reaction by adding the test compound to a final concentration of 1 µM.

-

Incubate at 37°C.

-

-

Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Monitor for the disappearance of the parent compound (2-(2-Piperidinyl)ethyl 2-furoate) and the appearance of the metabolite (2-(2-Piperidinyl)ethanol).

-

-

Data Interpretation:

-

Calculate the half-life (t½) of the parent compound. A short half-life (< 30 min) in plasma or microsomes strongly supports the prodrug hypothesis.

-

Primary Binding Screen

Based on the docking results, a radioligand binding assay is the gold standard for confirming and quantifying the affinity of the active metabolite for its predicted target.

Protocol 3: Radioligand Displacement Assay for σ1 Receptor Affinity

-

Materials:

-

Membrane preparation from cells expressing human σ1 receptor.

-

Radioligand: [³H]-(+)-pentazocine, a known high-affinity σ1 ligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: 2-(2-Piperidinyl)ethanol.

-

-

Assay Setup:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (at its Kd), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute) using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 3: Phase 2 - Elucidating Functional Activity

Once high-affinity binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or modulate it in another way (allosteric modulator)?

Figure 2: Hypothesized mechanism: prodrug activation followed by metabolite binding to the σ1 receptor, leading to downstream signaling modulation.

The σ1 receptor is not a classic GPCR but a ligand-regulated molecular chaperone at the endoplasmic reticulum (ER). Its activation can modulate intracellular calcium signaling. Therefore, a functional assay should be chosen to measure this downstream effect.

Protocol 4: Calcium Mobilization Assay

-

Cell Culture:

-

Use a cell line endogenously expressing the σ1 receptor (e.g., DU-145 prostate cancer cells) or a stably transfected HEK293 cell line.

-

Plate the cells in a black, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.

-

-

Assay Execution:

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

-

Measure the baseline fluorescence of the cells.

-

Add varying concentrations of the test compound (2-(2-Piperidinyl)ethanol).

-

Immediately after, add a known agonist that stimulates calcium release (e.g., bradykinin or ATP) to induce a signal. An agonist effect of the test compound would be seen as an increase in baseline fluorescence, while an antagonist effect would be observed as a blunting of the response to the known agonist.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time.

-

For agonist activity, calculate the EC₅₀ (concentration producing 50% of the maximal response).

-

For antagonist activity, calculate the IC₅₀ (concentration inhibiting 50% of the response to the standard agonist).

-

Part 4: Phase 3 - In Vivo Confirmation

The final phase connects the molecular and cellular findings to a physiological outcome in a whole-organism model. This involves confirming the prodrug conversion in vivo and observing a relevant pharmacodynamic effect.

Protocol 5: Murine Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

-

Pharmacokinetics:

-

Administer a single dose of 2-(2-Piperidinyl)ethyl 2-furoate to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

-

At serial time points post-dose, collect blood samples.

-

Process the blood to plasma and analyze the concentrations of both the parent prodrug and the active metabolite using a validated LC-MS/MS method.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life for both compounds. This will confirm the in vivo conversion and bioavailability.

-

-

Pharmacodynamics (Behavioral Model):

-

The choice of PD model depends on the functional activity observed. Since σ1 receptor ligands are known to have antidepressant and anxiolytic properties, a relevant model would be the Forced Swim Test or the Elevated Plus Maze.

-

Example (Forced Swim Test):

-

Dose separate groups of mice with vehicle, a positive control (e.g., the SSRI fluoxetine), and various doses of 2-(2-Piperidinyl)ethyl 2-furoate.

-

After a set pre-treatment time (determined from the PK data to coincide with Cmax of the metabolite), place each mouse in a cylinder of water from which it cannot escape.

-

Record the total time the mouse remains immobile during a 6-minute session.

-

A significant decrease in immobility time compared to the vehicle group indicates a potential antidepressant-like effect, providing in vivo evidence of the compound's CNS activity.

-

-

Conclusion: Synthesizing a Coherent Mechanism

By systematically executing this multi-phased investigative plan, a research team can build a comprehensive and defensible model of the pharmacological mechanism of action for 2-(2-Piperidinyl)ethyl 2-furoate. The culmination of this work would be the confirmation (or refutation) of its role as a prodrug, the definitive identification of its molecular target, a quantitative measure of its affinity and functional potency, and a demonstration of its physiological effects in a relevant preclinical model. This structured, hypothesis-driven approach ensures that research efforts are logical, efficient, and yield data of the highest scientific integrity.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives. Source: Encyclopedia.pub. URL: [Link]

-

Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research. URL: [Link]

-

Title: 2-Furoic acid. Source: Wikipedia. URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: [Link]

-

Title: In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. Source: MDPI. URL: [Link]

-

Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Source: ResearchGate. URL: [Link]

-

Title: BindingDB BDBM50143664. Source: BindingDB. URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BindingDB BDBM50143664 8-{2-[4-(2,5-Difluoro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione::CHEMBL556313 [bindingdb.org]

- 6. ijabbr.com [ijabbr.com]

- 7. chempoint.com [chempoint.com]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profiling of 2-(2-Piperidinyl)ethyl 2-furoate

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(2-Piperidinyl)ethyl 2-furoate , a structural analog often investigated in medicinal chemistry for its anticholinergic or local anesthetic properties.

The molecule is characterized by a secondary amine within a piperidine ring connected via an ethyl linker to a lipophilic furoate ester. Understanding its ionization state is critical for predicting membrane permeability (LogD), solubility, and stability. Based on Structure-Activity Relationship (SAR) analysis of the precursor 2-piperidineethanol, the predicted pKa of the piperidine nitrogen is 9.4 ± 0.3 at 25°C.

This guide details the theoretical ionization profile, the specific experimental challenges (ester hydrolysis), and a validated potentiometric titration protocol for accurate determination.

Molecular Architecture & Ionization Centers

To accurately determine pKa, one must first isolate the ionizable moieties. 2-(2-Piperidinyl)ethyl 2-furoate possesses three distinct structural zones, but only one is ionizable in the physiological pH range.

Structural Analysis

| Moiety | Structure | Electronic Character | Ionization Status (pH 1-14) |

| Piperidine Ring | Secondary Amine | Basic center. The nitrogen lone pair accepts a proton. | Ionizable (pKa ~9.4) |

| Ethyl Linker | Alkyl Chain | Hydrophobic spacer. Dampens inductive effects. | Neutral |

| Furoate Ester | Furan + Ester | Lipophilic, electron-withdrawing. | Neutral (Hydrolysis Risk) |

Theoretical pKa Prediction

The pKa is derived from the parent molecule, 2-piperidineethanol (pKa

-

Inductive Effect: The ester oxygen pulls electron density through the ethyl chain, slightly reducing the electron density at the nitrogen lone pair.

-

Result: This destabilizes the conjugate acid (cation), lowering the pKa relative to the alcohol precursor.

-

Predicted Value: The ethyl spacer attenuates this effect, resulting in a predicted drop of 0.5–0.8 log units.

-

Estimated pKa: 9.3 – 9.6

-

Ionization Dynamics & Species Distribution

Understanding the ratio of ionized (cationic) to unionized (neutral) species is vital for formulation. The equilibrium is governed by the Henderson-Hasselbalch equation for bases:

Where:

- = Concentration of Free Base (Lipophilic, Membrane Permeable)

- = Concentration of Conjugate Acid (Hydrophilic, Soluble)

Species Distribution Diagram (DOT Visualization)

The following diagram illustrates the equilibrium shift across the pH scale.

Caption: Ionization equilibrium shift of 2-(2-Piperidinyl)ethyl 2-furoate from acidic to basic environments.

Experimental Determination Protocol

Method: Potentiometric Titration (GlpKa) Rationale: UV-metric titration is unsuitable because the furan chromophore is distant from the ionization center, meaning ionization causes negligible spectral shift. Potentiometry is the gold standard for non-chromophoric centers.

Critical Constraints (The "Senior Scientist" Insight)

-

Solubility: The free base is highly lipophilic. Titration must be performed in a co-solvent system (e.g., Methanol/Water) and extrapolated to 0% organic solvent using the Yasuda-Shedlovsky procedure.

-

Ester Instability: Furoate esters are susceptible to base-catalyzed hydrolysis.

-

Risk:[1][2] If the titration proceeds slowly above pH 10, the ester will cleave, generating 2-furoic acid (pKa ~3.1) and 2-piperidineethanol (pKa ~10.1), destroying the sample and invalidating the data.

-

Solution: Perform a fast titration from low pH (cation) to high pH, or use a "Difference Plot" method to detect hydrolysis hysteresis.

-

Step-by-Step Workflow

Reagents:

-

0.1 M HCl (Standardized)

-

0.1 M KOH (Carbonate-free, Standardized)

-

0.15 M KCl (Ionic Strength Adjuster - ISA)

-

Argon or Nitrogen gas (High purity)

Protocol:

-

System Preparation:

-

Calibrate pH electrode at 25°C using buffers pH 4.01, 7.00, and 10.01.

-

Purge the titration vessel with Argon for 5 minutes to remove dissolved CO2 (which acts as an interfering acid).

-

-

Sample Dissolution:

-

Weigh ~3-5 mg of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride salt.

-

Dissolve in 20 mL of degassed water containing 0.15 M KCl.

-

Note: If the free base is used, dissolve in a minimal amount of methanol first, then add acidified water (HCl) to ensure full protonation (

).

-

-

Titration (Acid to Base):

-

Titrate with 0.1 M KOH.

-

Add titrant in dynamic increments (0.01 mL near inflection, 0.1 mL elsewhere).

-

Stop criterion: pH 11.5 (Do not exceed pH 12 to minimize hydrolysis).

-

-

Data Processing:

-

Plot pH vs. Volume of KOH.

-

Calculate the first derivative (

) to locate the inflection point. -

Apply the Bjerrum difference plot method to calculate pKa.

-

Experimental Workflow Diagram

Caption: Potentiometric titration workflow ensuring sample integrity and accurate pKa determination.

Implications for Drug Development[3][4]

Solubility vs. pH Profile

The pKa of ~9.4 dictates the solubility profile.

-

pH 1.2 (Stomach): 100% Ionized. High solubility.

-

pH 6.8 (Intestine): >99% Ionized. Good solubility.

-

pH 7.4 (Blood): ~99% Ionized.

-

pH > 9.0: Solubility decreases drastically as the neutral free base precipitates.

Membrane Permeability (LogD)

While the LogP (intrinsic lipophilicity) of the free base is high (estimated LogP ~2.5 - 3.0 due to the furan and ethyl chain), the effective distribution coefficient (LogD) varies with pH.

| pH Environment | State | LogD (Effective Lipophilicity) | Permeability Prediction |

| pH 2.0 | Cationic | Low (< 0) | Low (Paracellular only) |

| pH 7.4 | Mixed (mostly cation) | Moderate (~0.5 - 1.0) | Moderate (Transcellular possible) |

| pH 9.5 | Neutral | High (~2.5) | High (Rapid absorption) |

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate the dissolution of ionisable drugs." Current Drug Metabolism, 9(9), 869-878. Link

-

PubChem Database. (2023). Compound Summary: 2-Piperidineethanol (Precursor Data).[1] National Library of Medicine. Link

-

Reijenga, J., et al. (2013). "The determination of pKa values by pharmaceutical scientists." Analytical Chemistry Insights, 8, 53-71. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of Hydrochloride Salts for Piperidine Esters

Executive Summary

The hydrochloride (HCl) salt form is the gold standard in early-stage drug development, representing approximately 50% of all marketed salts due to its physiological compatibility and high aqueous solubility. However, for piperidine esters , the formation of HCl salts presents a specific chemical conflict: the need to protonate a secondary amine (basic) without hydrolyzing the adjacent ester linkage (acid-sensitive).

This guide details two field-proven protocols for the anhydrous preparation of piperidine ester hydrochlorides. It moves beyond standard textbook procedures to address common scale-up failures, specifically ester hydrolysis , hygroscopic oil formation , and polymorphic instability .

Mechanistic Theory: The Protonation vs. Hydrolysis Competition

The fundamental challenge in this synthesis is kinetic control. You are attempting to drive Reaction A (Salt Formation) while suppressing Reaction B (Acid-Catalyzed Hydrolysis).

-

Reaction A (Desired):

(Fast, Exothermic) -

Reaction B (Undesired):

(Slower, but catalyzed by heat and trace moisture)

Critical Insight: The presence of even trace water during the acidification step is catastrophic. The proton (

Decision Matrix: Selecting the Right Source

Not all anhydrous HCl sources are equivalent. Use the following logic flow to select your reagent.

Detailed Protocols

Method A: Standard Anhydrous Precipitation (HCl in Ether/Dioxane)

Best for: Robust esters, scale-up, and substrates that crystallize easily.

Reagents:

-

Substrate: Piperidine ester (Free base).

-

Solvent: Diethyl ether (Et₂O) or Dichloromethane (DCM). Must be dried over molecular sieves.

-

Acid Source: 2.0 M or 4.0 M HCl in 1,4-Dioxane or Diethyl Ether (Commercially available).

Protocol:

-

Dissolution: Dissolve the piperidine ester (1.0 equiv) in anhydrous Et₂O (10 volumes). If the free base is an oil, ensure it is fully miscible.

-

Note: If the substrate is polar, use a DCM/Et₂O mixture (1:4).

-

-

Thermal Control: Cool the solution to 0–5 °C using an ice bath. Salt formation is exothermic; heat degrades the ester.

-

Acid Addition: Add the HCl solution (1.1 equiv) dropwise over 20 minutes.

-

Observation: A white precipitate should form immediately.

-

Troubleshooting: If a "gum" or oil forms instead of a solid, stop stirring and let it settle. Vigorous stirring of a gum often traps solvent, making crystallization impossible.

-

-

Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

-

Isolation: Filter the solid under a nitrogen blanket (to prevent moisture uptake). Wash the cake with cold anhydrous Et₂O.

Expert Insight - The "Redissolution" Anomaly:

Occasionally, the precipitate forms and then redissolves upon adding excess HCl. This is caused by the formation of ethyloxonium chloride (

Method B: The "Scavenger" Protocol (In-Situ TMSCl)

Best for: Highly sensitive esters, small scales (<10g), and ensuring anhydrous conditions.

This method utilizes Chlorotrimethylsilane (TMSCl) and an alcohol (Methanol or Ethanol) to generate HCl in situ.

Mechanism:

Protocol:

-

Dissolution: Dissolve the piperidine ester (1.0 equiv) in dry Methanol (5 volumes).

-

Addition: Add TMSCl (1.5 to 2.0 equiv) dropwise at room temperature.

-

Note: A mild exotherm will occur.

-

-

Reaction: Stir for 2 hours. The HCl is generated gradually, preventing high local acidity concentrations that damage the ester [2].

-

Isolation:

-

Evaporate the solvent and the volatile byproduct (TMS-ether) under reduced pressure.

-

The residue will likely be a solid or a thick oil.[4]

-

Triturate the residue with anhydrous Et₂O to crystallize the salt.

-

Troubleshooting & Post-Processing

The "Oiling Out" Phenomenon

Piperidine salts are notorious for separating as oils rather than crystals. This is often due to trace impurities or supersaturation. Corrective Actions:

-

Solvent Swap: Dissolve the oil in a minimum amount of Isopropanol (iPrOH) at reflux, then slowly add Et₂O until turbid. Cool slowly.

-

Seed Crystals: If available, add a seed crystal at the cloud point.

-

Scratching: Use a glass rod to scratch the side of the flask; microscopic glass shards act as nucleation sites.[5]

Hygroscopicity Management

Piperidine HCl salts are frequently hygroscopic (water-absorbing).

-

Drying: Do not oven dry if the melting point is low. Use a vacuum desiccator with

. -

Azeotropic Drying: If the salt absorbs water and becomes gummy, dissolve it in a mixture of Toluene/Methanol . Rotovap the solution.[4] The toluene/water azeotrope will carry off the moisture, leaving a dry solid [3].

Analytical Validation

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Proton NMR | Downfield shift of | 1H-NMR (D₂O or DMSO-d6) |

| Chloride Content | 98.0% - 102.0% of theoretical | Argentometric Titration (AgNO₃) |

| Residual Solvent | < Limit (e.g., <5000 ppm for Ether) | Headspace GC |

Note on NMR: When running NMR of the salt in

References

-

Stahl, P. H., & Wermuth, C. G.[3][6][7] (Eds.).[3][6][8][9][10][11] (2002).[3][12] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] Link

-

Li, Z., et al. (2008).[13] A Convenient Synthesis of Amino Acid Methyl Esters.[13][14][15] Molecules, 13(5), 1111-1119. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic drying techniques).

Sources

- 1. carbodiimide.com [carbodiimide.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

solvent selection for recrystallization of 2-(2-Piperidinyl)ethyl 2-furoate

Application Note: Solvent Selection & Recrystallization Protocol for 2-(2-Piperidinyl)ethyl 2-furoate

Part 1: Executive Summary & Compound Analysis

1.1 The Challenge The purification of 2-(2-Piperidinyl)ethyl 2-furoate presents a classic process chemistry challenge: balancing the lipophilicity of the furoate ester with the basicity and polarity of the piperidine ring.[1] Compounds of this class (amino-alkyl esters) often exhibit "oiling out" behavior—separating as a second liquid phase rather than crystallizing—due to their conformational flexibility and low melting points in the free base form.[1]

1.2 Structural Breakdown & Solubility Prediction To select the correct solvent, we must first deconstruct the molecule’s interaction potential:

-

Furoate Moiety (Lipophilic/Aromatic): Provides

- -

Piperidine Ring (Secondary Amine): Basic (

).[1] Hydrogen bond acceptor/donor.[1] Soluble in alcohols and aqueous acids.[1] -

Ethyl Linker: Adds flexibility, lowering the lattice energy and melting point.

Strategic Implication:

If the free base is an oil or low-melting solid (

Part 2: Solvent Selection Methodology

Do not rely on trial and error. Use a systematic screening approach based on Dielectric Constant (

Solvent Screening Matrix

The following table outlines the primary solvent systems to test, categorized by their interaction mechanism.

| Solvent Class | Specific Solvent | Boiling Point ( | Role | Suitability Prediction |

| Class 1: Non-Polar | n-Heptane | 98 | Anti-Solvent | High. Ideal for inducing precipitation in free bases.[1] |

| Class 2: Polar Aprotic | Ethyl Acetate (EtOAc) | 77 | Primary Solvent | High. Good solubility for the ester; moderate for the amine. |

| Class 3: Polar Aprotic | Acetone | 56 | Primary Solvent | Moderate. Risk of oiling out if cooled too fast.[1] |

| Class 4: Polar Protic | Isopropanol (IPA) | 82 | Primary Solvent | Excellent. Best balance for amine functionality.[1] |

| Class 5: Ether | MTBE / Et | 55 / 35 | Anti-Solvent | High. Excellent for crystallizing salts (e.g., HCl).[1] |

The "Rule of 3" Screening Protocol

For a new batch of 2-(2-Piperidinyl)ethyl 2-furoate, perform these three specific tests in 4mL vials using 50mg of crude material:

-

Test A (Single Solvent - Protic): Dissolve in minimum hot Isopropanol . Cool to RT, then

C.-

Target: Slow crystal growth.[1]

-

-

Test B (Binary System - Aprotic/Non-polar): Dissolve in minimum hot Ethyl Acetate . Add hot Heptane until cloudy. Re-heat to clear. Cool slowly.

-

Test C (Salt Formation - The "Rescue"): If A and B result in oil, dissolve in Ethanol , add 1.1 eq HCl (in dioxane/ether) , and dilute with Diethyl Ether .

-

Target: High-melting ionic solid.[1]

-

Part 3: Detailed Experimental Protocols

Protocol 3.1: Recrystallization of the Free Base

Use this if the compound is a solid with MP

Materials:

-

Crude 2-(2-Piperidinyl)ethyl 2-furoate[1]

-

Solvent: Ethyl Acetate (HPLC Grade)[1]

-

Anti-solvent: n-Heptane[1]

-

Equipment: Round bottom flask, reflux condenser, magnetic stir bar, oil bath.

Step-by-Step:

-

Dissolution: Place crude solid in the flask. Add Ethyl Acetate (approx. 3-5 mL per gram).[1]

-

Heating: Heat to mild reflux (

C). If solid remains, add solvent in 0.5 mL increments until fully dissolved.[1]-

Critical Check: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 10 min, and filter hot through Celite.

-

-

Nucleation Point: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clearing: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.[1]

-

Crystallization:

-

Allow to cool to Room Temperature (RT) on a cork ring (insulation prevents thermal shock).[1]

-

Observation: If oil droplets form, reheat and add more Ethyl Acetate (solvent), not Heptane.

-

Once at RT, move to a fridge (

C) for 12 hours.

-

-

Harvest: Filter vacuum using a Buchner funnel. Wash cake with cold Heptane/EtOAc (9:1).

Protocol 3.2: Recrystallization via Salt Formation (Recommended)

Use this if the free base is an oil or difficult to crystallize.

Mechanism: Converting the secondary amine to a hydrochloride salt disrupts the intermolecular forces preventing crystallization, typically raising the Melting Point by >100°C.

Step-by-Step:

-

Dissolution: Dissolve 10g of crude oil in 30 mL of anhydrous Ethanol or Isopropanol .

-

Acidification: Cool to

C in an ice bath. Slowly add 1.1 equivalents of HCl (4M in Dioxane) or concentrate HCl dropwise.-

Exotherm Warning: Monitor temperature; keep

C.

-

-

Precipitation:

-

Recrystallization of Salt:

Part 4: Process Visualization

Decision Logic for Solvent Selection

Figure 1: Decision Matrix for processing amino-alkyl furoate esters. Note the critical pivot to salt formation if the compound presents as an oil.

Part 5: Troubleshooting "Oiling Out"

"Oiling out" occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the solubility boundary (spinodal).[1]

| Symptom | Cause | Corrective Action |

| Milky Emulsion | Cooling too fast.[1] | Reheat to clear solution.[1] Cool strictly at |

| Sticky Gum | Impurities lowering MP.[1] | Decant solvent.[1] Dissolve gum in fresh solvent.[1] Add Seed Crystal . |

| No Precipitate | Solution too dilute.[1] | Rotovap to 50% volume.[1] Add anti-solvent (Heptane) dropwise.[1] |

Pro Tip: Seeding If you lack seed crystals for this specific compound:

-

Take 1 drop of the crude oil on a watch glass.

-

Add 1 drop of solvent (e.g., IPA).[1]

-

Scratch vigorously with a glass rod until a solid forms.[1]

-

Use this solid to seed the main batch at

C.

Part 6: References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link

-

Foundational text for general purification protocols of organic esters and amines.

-

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1] Link

-

Source for solvent screening strategies and addressing "oiling out" phenomena.

-

-

PubChem Compound Summary. (n.d.). Ethyl 2-furoate (CAS 614-99-3).[1][5] National Center for Biotechnology Information.[1] Link[1]

-

Used to infer solubility properties of the furoate moiety.

-

-

Beckmann, W. (2000).[1] Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Link[1]

-

Authoritative source on seeding techniques described in Part 5.

-

Sources

Application Notes & Protocols: Dosing Vehicle Preparation for 2-(2-Piperidinyl)ethyl 2-furoate in Animal Models

Abstract

This document provides a comprehensive guide for the formulation and preparation of dosing vehicles for the novel compound 2-(2-Piperidinyl)ethyl 2-furoate for use in preclinical animal models. The selection of an appropriate vehicle is a critical determinant of a compound's bioavailability, efficacy, and toxicity profile in vivo.[1] An improper vehicle can lead to poor drug exposure, inconsistent results, and adverse animal welfare outcomes.[2] This guide emphasizes a systematic, data-driven approach, beginning with the physicochemical characterization of the test compound and culminating in detailed, route-specific preparation protocols. Due to the limited publicly available data on 2-(2-Piperidinyl)ethyl 2-furoate, this document outlines a generalized framework based on its inferred chemical properties, providing researchers with the necessary tools to develop a robust and reproducible dosing strategy.

Part 1: Pre-formulation Assessment: The Foundation of a Successful Study

Before any vehicle is selected, a thorough understanding of the compound's physicochemical properties is essential.[1] This pre-formulation assessment informs every subsequent step of the vehicle development process.

Physicochemical Profile of 2-(2-Piperidinyl)ethyl 2-furoate

The structure of 2-(2-Piperidinyl)ethyl 2-furoate—an ester of 2-(2-Piperidinyl)ethanol and 2-furoic acid—suggests several key characteristics that will influence vehicle selection.

-

Piperidine Moiety : The presence of a piperidine ring, a secondary amine, makes the molecule a weak base. This feature suggests that its aqueous solubility will be highly pH-dependent, with increased solubility at lower pH due to the formation of a protonated, more polar salt.

-

Furoate Ester Moiety : The furoate group and the ethyl linker contribute to the molecule's lipophilicity. The ester bond itself may be susceptible to hydrolysis, particularly at pH values outside the neutral range (pH 5-9), which could be a concern for the stability of the formulation.[3]

Based on these structural components, a hypothetical physicochemical profile can be estimated.

| Property | Predicted Value / Characteristic | Implication for Formulation |

| Molecular Formula | C₁₃H₁₉NO₃ | - |

| Molecular Weight | 237.29 g/mol | Influences concentration calculations. |

| Appearance | Likely an oil or low-melting-point solid. | Handling and weighing considerations. |

| Predicted LogP | ~2.0 - 3.0 | Moderately lipophilic; likely to have low aqueous solubility. |

| Predicted pKa | ~9.0 - 10.0 (for the piperidine nitrogen) | pH-dependent solubility; salt formation is a viable solubilization strategy. |

| Aqueous Solubility | Low (as free base), higher at acidic pH. | Simple aqueous vehicles may be insufficient; may require co-solvents, surfactants, or suspension agents. |

| Stability | Potential for ester hydrolysis. | pH of the vehicle and storage conditions are critical for ensuring compound integrity. |

Protocol: Preliminary Solubility Screening

The first experimental step is to determine the compound's approximate solubility in a panel of commonly used, well-tolerated preclinical vehicles. This empirical data is paramount for making an informed vehicle choice.

Materials:

-

2-(2-Piperidinyl)ethyl 2-furoate

-

Vials (e.g., 2 mL glass vials)

-

Microbalance

-

Vortex mixer and/or sonicator

-

A panel of vehicles (see table in Section 2.2)

-

Visual inspection microscope (optional)

Procedure:

-

Weighing: Accurately weigh a small amount of 2-(2-Piperidinyl)ethyl 2-furoate (e.g., 5-10 mg) into a series of vials.

-

Vehicle Addition: Add a known volume of the first test vehicle (e.g., 100 µL) to the first vial.

-

Solubilization: Vigorously vortex the vial for 1-2 minutes. Gentle warming (to ~37°C) or sonication can be used to facilitate dissolution, but care should be taken to avoid degradation.[2][4]

-

Visual Inspection: Observe the vial against a light and dark background. If the compound has completely dissolved (i.e., a clear solution with no visible particulates), its solubility is at least the current concentration (e.g., 50-100 mg/mL).

-

Titration: If the compound is fully dissolved, add more compound and repeat steps 3-4. If it is not dissolved, add more vehicle incrementally (e.g., another 100 µL), repeating steps 3-4 until a clear solution is achieved or it becomes clear that the compound is poorly soluble in that vehicle.

-

Record Results: Document the approximate solubility in mg/mL for each vehicle tested. For compounds that do not dissolve, record as "< [lowest concentration tested]".

-

Plasma Precipitation Check (for IV candidates): For any vehicle being considered for intravenous administration, add a few drops of the final formulation to an equal volume of blank animal plasma. The formation of a precipitate indicates that the compound may crash out upon injection, a significant safety concern.[3]

Part 2: Dosing Vehicle Selection & Preparation Protocols

The choice of vehicle is dictated by three primary factors: the physicochemical properties of the compound, the desired route of administration, and the nature of the study (e.g., single dose vs. chronic).[5]

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle based on the results of the solubility screen and the intended administration route.

Sources

- 1. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gadconsulting.com [gadconsulting.com]

- 4. researchgate.net [researchgate.net]

- 5. mcgill.ca [mcgill.ca]

Application Note: Standard Operating Procedure for Handling Hygroscopic Hydrochloride Salts

Executive Summary

Hydrochloride (HCl) salts represent approximately 50% of all pharmaceutical salts due to their physiological compatibility and high aqueous solubility. However, this solubility comes at a thermodynamic cost: hygroscopicity . Many HCl salts exhibit a Critical Relative Humidity (CRH) well below ambient conditions, leading to deliquescence—a phase transformation where the solid dissolves in its own sorbed water.

This guide moves beyond basic "keep it dry" advice. It provides a thermodynamic framework for understanding water sorption, a validated protocol for characterizing hygroscopicity (Dynamic Vapor Sorption), and a rigid Standard Operating Procedure (SOP) for handling these labile solids to ensure potency accuracy and process integrity.

The Thermodynamic Mechanism: Why HCl Salts Deliquesce

To handle these materials, one must understand the war between Lattice Energy and Hydration Energy .

-

Surface Adsorption: At low humidity, water molecules adsorb onto the crystal surface via hydrogen bonding with the chloride counterion.

-

The Critical Threshold (CRH): Every salt has a specific CRH. When the ambient Relative Humidity (RH) equals the CRH, the Gibbs Free Energy of the solid phase equals that of the saturated solution.

-

Deliquescence: If Ambient RH > CRH, the vapor pressure of water in the air is higher than that of the saturated solution on the crystal surface. Thermodynamics dictates that water must condense onto the solid to dilute the solution, continuing until the entire solid is dissolved.

Key Insight for Formulators: According to the Ross Equation , the CRH of a mixture (e.g., API + Excipient) is almost always lower than the CRH of the individual components. A stable API may liquefy once blended with a hygroscopic excipient.

Characterization Protocol: Dynamic Vapor Sorption (DVS)

Before handling a new HCl salt, you must determine its CRH. Do not rely on literature values alone, as particle size and amorphous content shift the sorption isotherm.

Protocol 3.1: Determination of Critical Relative Humidity

Objective: Define the safe handling window (CRH) using gravimetric analysis.

Equipment: Surface Measurement Systems DVS or TA Instruments VTI-SA.

Methodology:

-

Sample Prep: Load 10–20 mg of sample into the quartz pan.

-

Drying Phase: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

). Note: Ensure this temperature does not induce thermal degradation. -

Sorption Cycle:

-

Temperature: Maintain 25°C (standard lab temp).

-

Step Size: Increase RH in 5% or 10% increments (0%

95%). -

Equilibrium Criteria:

per minute.

-

-

Desorption Cycle: Decrease RH from 95%

0%. -

Analysis: Plot Mass Change (%) vs. RH.

-

Hygroscopic: Gradual mass increase.

-

Deliquescent: Sharp, exponential mass increase (vertical spike) at a specific RH. This inflection point is the CRH .

-

Standard Operating Procedure (SOP): Handling & Weighing

Environmental Control Hierarchy

Select your workspace based on the material's CRH determined in Section 3.

| CRH Range | Risk Level | Required Environment |

| > 70% | Low | Standard Lab Bench (monitor ambient RH). |

| 40% – 70% | Moderate | Local Dehumidification or Glove Bag. |

| < 40% | High | Strict Glove Box (Nitrogen/Argon purge). |

Weighing Protocol (The "2-Minute Rule")

For Moderate/High risk salts, water uptake can alter mass by >1% within minutes, leading to potency errors.

-

Equilibrate: Bring the container to room temperature before opening to prevent condensation.

-

Anti-Static: Hygroscopic powders often carry high static charge. Use an ionizing gun (e.g., Zerostat) on the spatula and weigh boat.

-

The Tare Stability Check: Place the weigh boat on the balance. If the drift is >0.1 mg/min, the environment is too humid. Stop and move to a glove box.

-

Dispensing:

-

Open container.

-

Dispense target amount.

-

Close container immediately. Do not leave open while waiting for the balance to stabilize.

-

-

Solvent Transfer: If preparing a solution, add the solvent immediately after weighing. Do not let the solid sit in the weigh boat.

Milling and Blending

-

Heat Warning: Milling generates heat. Since CRH decreases as temperature increases, a salt that is stable at 20°C may deliquesce inside a warm mill.

-

Cooling: Cryo-milling or jacketed vessels are mandatory for salts with CRH < 50%.

Emergency Recovery: What to do if it "Cakes"

If an HCl salt has turned into a solid brick or a gooey sludge, do not chip it out . Chipping creates projectiles and does not solve the hydration heterogeneity.

Recovery Protocol:

-

Dissolution: Dissolve the entire caked mass in a dry, volatile solvent in which the salt is soluble (e.g., Methanol or Ethanol).

-

Re-precipitation:

-

Option A (Rotovap): Evaporate solvent under vacuum.

-

Option B (Anti-solvent): Add a hydrophobic anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) to crash the salt out.

-

-

Drying: Vacuum dry at 40–50°C to remove bound solvent.

-

Verification: Run a PXRD (Powder X-Ray Diffraction) to ensure you have returned to the correct polymorph and not a solvate.

Reference Data: Critical Relative Humidity (CRH)

Use these values as benchmarks. Note that mixtures will have lower CRH values.[1]

| Compound | Class | Approx. CRH (at 25°C) | Handling Note |

| Lithium Chloride | Inorganic Reference | ~11% | Extreme caution; use Glove Box. |

| Magnesium Chloride | Inorganic Reference | ~33% | Glove Box required. |

| Diphenhydramine HCl | API (Antihistamine) | ~40-50%* | Deliquescent; handle rapidly. |

| Ranitidine HCl | API (H2 Antagonist) | ~67% | Sensitive to humidity fluctuations. |

| Sodium Chloride | Inorganic Reference | ~75% | Stable in standard lab air. |

| Metformin HCl | API (Antidiabetic) | >80% | Generally stable; degrades at high T/RH. |

*Note: Diphenhydramine HCl is a model deliquescent drug; specific CRH can vary by polymorph.

Workflow Visualization

Diagram 1: Handling Decision Tree

This logic flow ensures the operator selects the correct containment strategy based on the material's properties.

Caption: Decision matrix for selecting environmental controls based on Critical Relative Humidity (CRH).

Diagram 2: The Mechanism of Deliquescence

Visualizing the phase transition to understand the "tipping point."

Caption: Thermodynamic pathway from solid crystal to liquid solution driven by Relative Humidity.[2]

References

-

USP General Chapter <1112> . Application of Water Activity Determination to Nonsterile Pharmaceutical Products. United States Pharmacopeia.[3] Link

-

Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. (The authoritative text on salt selection and hygroscopicity). Link

-

Surface Measurement Systems . Dynamic Vapor Sorption (DVS) Overview and Theory. (Standard protocols for gravimetric sorption). Link

-

Teraoka, R., et al. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences. Link

-

Van Campen, L., et al. (2005). Deliquescence in binary mixtures. Pharmaceutical Research. (Explaining the Ross Equation and mixture risks). Link

Sources

Application Note: High-Performance GC-MS Analysis of Volatile Piperidine Derivatives

Introduction & Strategic Analysis

Piperidine and its volatile derivatives act as critical scaffolds in pharmaceuticals (e.g., antihistamines, opioid precursors) and agrochemicals. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic "Amine Anomaly."

The secondary amine group (

The Result: Severe peak tailing, sensitivity loss, and non-linear calibration curves.

To resolve this, we employ two distinct strategies based on the laboratory's throughput and available instrumentation. This guide details both:

-

Direct Injection Strategy: Utilizes specialized base-deactivated stationary phases.

-

Derivatization Strategy: Chemically modifies the amine to an amide using fluorinated anhydrides, allowing use of standard columns.

Analytical Workflow Decision Tree

Figure 1: Decision matrix for selecting the optimal analytical pathway for piperidine derivatives.

Sample Preparation & Derivatization Protocols

Method A: Liquid-Liquid Extraction (For Direct Injection)

Best for: High-throughput labs with dedicated amine-specific columns.

-

Alkalinization: Adjust sample pH to

using -

Extraction: Add Ethyl Acetate or Dichloromethane (DCM). Vortex for 2 minutes.

-

Separation: Centrifuge at 3000 RPM for 5 minutes.

-

Injection: Transfer the organic layer to an autosampler vial.

Method B: Acylation Derivatization (The "Gold Standard")

Best for: Trace analysis, improving peak shape on standard columns, and creating unique mass fragments.

Reagents: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).[1][2] Mechanism: The reagent replaces the active amine hydrogen with a fluorinated acyl group, eliminating hydrogen bonding potential.

Protocol:

-

Evaporation: Evaporate the organic extract (from Method A) to dryness under a stream of nitrogen at

. -

Reconstitution: Add

of Ethyl Acetate. -

Reaction: Add

of PFPA (or TFAA). Cap the vial immediately. -

Incubation: Heat at

for 20–30 minutes. Note: Volatile piperidines react quickly; excessive heat may degrade the sample. -

Drying: Evaporate to dryness under nitrogen to remove excess acid byproducts.

-

Final Solvent: Reconstitute in

Ethyl Acetate.

Chromatographic Conditions

The choice of column is the single most critical variable in this analysis.

Table 1: GC Parameters Comparison

| Parameter | Method A: Direct Injection (Free Base) | Method B: Derivatized (Acylated) |

| Column Type | Base-Deactivated Polyethylene Glycol or Polysiloxane | 5% Phenyl-arylene (Low Bleed) |

| Example Phase | Rtx-Volatile Amine or CP-Volamine | Rxi-5Sil MS or DB-5ms |

| Liner | Base-Deactivated Wool (prevent adsorption) | Split/Splitless with deactivated wool |

| Inlet Temp | ||

| Injection Mode | Split (10:1) to prevent overload | Splitless (for trace analysis) |

| Carrier Gas | Helium, | Helium, |

| Oven Program |

Scientific Insight:

-

Method A: The "Volatile Amine" columns use a basic surface modification that repels the amine analyte, forcing it into the gas phase and sharpening the peak.

-

Method B: Derivatization increases the molecular weight and lowers the polarity, allowing the use of higher initial oven temperatures and standard non-polar columns.

Mass Spectrometry & Data Interpretation

Instrumentation Parameters

-

Source Temperature:

(Standard) or -

Electron Energy:

(Standard EI).[3] -

Solvent Delay: 3.0 minutes (Crucial to protect filament from derivatizing reagents).

-

Scan Range:

40–450.

Fragmentation Mechanics: The Alpha-Cleavage

Piperidine derivatives undergo a characteristic fragmentation driven by the radical site on the nitrogen atom.[3] This is the Alpha-Cleavage , resulting in a stable iminium ion.[3]

Diagnostic Ions:

-

Unsubstituted Piperidine Ring: Base peak at

84 . -

N-Methylpiperidine: Base peak at

98 . -

PFPA-Derivatized Piperidine: The molecular ion (

) is often weak. Look for the loss of the pentafluoropropionyl group or ring cleavage ions.

Figure 2: The dominant alpha-cleavage pathway yielding the characteristic m/z 84 iminium ion.

Table 2: Target Ions for SIM (Selected Ion Monitoring)

| Compound State | Target Ion 1 (Quant) | Target Ion 2 (Qual) | Target Ion 3 (Qual) |

| Piperidine (Free) | 84 | 85 | 56 |

| Piperidine-TFA | 180 | 69 ( | 110 |

| Piperidine-PFP | 230 | 119 ( | 84 |

Note: For fluorinated derivatives, the

Validation & Quality Control (Self-Validating System)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocol must include internal checks:

-

Tailing Factor Check: Inject a neutral standard (e.g., naphthalene) followed by the amine. If the amine tailing factor (

) -

Derivatization Efficiency: Monitor the presence of "Free Base" peaks in Method B. If